molecular formula C19H15N5O3 B3008870 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide CAS No. 1286707-26-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide

Cat. No.: B3008870
CAS No.: 1286707-26-3
M. Wt: 361.361
InChI Key: FZBHUDTZTVFYIQ-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to an oxazole ring substituted with a benzamido group at position 2 and a carboxamide at position 4. This structure integrates aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

2-benzamido-N-(1H-benzimidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-17(12-6-2-1-3-7-12)24-19-23-15(11-27-19)18(26)20-10-16-21-13-8-4-5-9-14(13)22-16/h1-9,11H,10H2,(H,20,26)(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBHUDTZTVFYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties , making it a candidate for treating various infections. Research indicates that derivatives of benzimidazole, including those related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide, exhibit significant antibacterial and antifungal activities.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of benzimidazole and evaluated their antimicrobial activity against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
ZR-516Antibacterial
ZR-632Antifungal
Standard8Antibiotic

Anticancer Properties

The compound has also been investigated for its anticancer potential . Benzimidazole derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism
MCF-712Apoptosis
HeLa15Cell Cycle Arrest

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has shown promise in various other therapeutic areas:

  • Antiviral Activity : Some studies suggest potential efficacy against viral infections by inhibiting viral replication.
  • Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the benzamide moiety or the oxazole ring can significantly influence biological activity.

Key Findings on SAR

  • Substituents on Benzamide : Electron-donating groups enhance antimicrobial activity.
  • Oxazole Ring Modifications : Alterations can improve selectivity towards cancer cells while reducing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole vs. Oxazole Derivatives
  • N-(1H-Benzo[d]imidazol-2-yl)-2-(Trifluoromethoxy)benzamido Thiazole-4-Carboxamide (Compound 3, ): Core Structure: Thiazole ring (sulfur atom at position 1) instead of oxazole. Synthesis: Achieved via HBTU-mediated coupling of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid with 1-methyl-1H-benzimidazol-2-amine (64% yield) . Key Difference: Thiazole’s sulfur atom may enhance π-π stacking or hydrogen bonding compared to oxazole’s oxygen, altering bioavailability or target affinity.
Benzoxazole Derivatives
  • N-(Benzo[d]oxazol-2-yl)-2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxamide (Compound 10, ): Core Structure: Benzoxazole (oxygen in place of benzimidazole’s nitrogen) fused to thiazole. Synthesis: Similar coupling strategy but lower yield (3%) due to steric or electronic effects .

Substituent Modifications

Benzamido vs. Halogenated/Electron-Withdrawing Groups
  • N-(1H-Benzo[d]imidazol-2-yl)-3,5-Dichlorobenzamide (Compound 22, ): Structure: Simplified benzamide without the oxazole/thiazole-carboxamide extension. Activity: IC50 = 6.4 μM against mGluR5, with low cytotoxicity .
  • N-(1H-Benzo[d]imidazol-2-yl)-4-Chlorobenzamide () :

    • Structure : Single benzamide substituent (4-Cl) on benzimidazole.
    • Properties : Molecular weight = 271.7 g/mol; LogP = 3.54, indicating moderate lipophilicity .
    • Key Insight : Electron-withdrawing groups (e.g., Cl, CF3) enhance potency but may reduce solubility, as seen in para-substituted analogs .

Hybrid Derivatives

Triazole and Hydrazine Carboxamide Hybrids
  • 1-[(1H-Benzo[d]imidazol-2-yl)methyl]-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (): Structure: Triazole ring replaces oxazole, linked via methyl to benzimidazole. Synthesis: Multi-step protocol involving hydrazine hydrate and condensation reactions .
Oxadiazole and Tetrazole Derivatives () :
  • Example : 1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzimidazol-2-yl)methanimine.
  • Key Feature : Oxadiazole’s electron-deficient nature may improve metabolic stability compared to oxazole .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Heterocycle Molecular Weight (g/mol) LogP Yield Key Bioactivity
Target Compound (Oxazole) Oxazole ~381* ~2.8* N/A Hypothesized enzyme inhibition
Compound 3 (Thiazole, ) Thiazole ~432 ~3.1 64% Potent inhibitor
N-(1H-Benzo[d]imidazol-2-yl)-4-Cl-Benzamide None 271.7 3.54 N/A Moderate potency
Compound 22 (Dichlorobenzamide, ) None ~325 ~4.0 N/A IC50 = 6.4 μM (mGluR5)

*Estimated based on structural analogs.

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide?

The compound can be synthesized via multi-step protocols or one-pot catalytic routes. For multi-step approaches, a common strategy involves:

Condensation reactions : Reacting 1H-benzo[d]imidazole-2-carbaldehyde with hydrazine hydrate to form intermediates like 2-hydrazinyl-benzimidazole derivatives.

Functionalization : Coupling the intermediate with benzamidooxazole-4-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

Purification : Recrystallization from methanol or column chromatography.
For efficiency, a one-pot method using CBr₄ as a catalyst in acetonitrile at 80°C achieves 78% yield by promoting C–N bond formation without transition metals .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • FT-IR : Key bands include N–H stretches (~3460 cm⁻¹ for benzimidazole, ~3300 cm⁻¹ for amide) and C=O stretches (~1680 cm⁻¹ for carboxamide) .
  • ¹H/¹³C NMR :
    • A singlet at δ 10.93 ppm (N–H of benzimidazole) .
    • Aromatic protons (δ 7.1–8.2 ppm) and methylene protons (δ 4.5–5.5 ppm) for the linker group .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 366.40 for derivatives) .

Q. How can researchers validate the purity of synthesized batches?

  • Elemental analysis : Confirm deviations < ±0.4% from theoretical C/H/N values .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention times should align with standards.
  • Melting point consistency : Sharp melting points (e.g., 189–191°C for derivatives) indicate purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data in multi-step syntheses be resolved?

Contradictions often arise from residual solvents or tautomerism. Mitigation strategies:

  • Solvent-free recrystallization : Reduces solvent interference in NMR .
  • Variable-temperature NMR : Resolves tautomeric equilibria (e.g., benzimidazole NH protons shifting with temperature) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms connectivity .

Q. What computational approaches predict the compound’s biological activity?

  • Docking studies : Use VEGFR-2 (PDB ID: 4AG8) or anticonvulsant targets (e.g., GABA receptors) to model binding interactions.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density maps for reactive sites .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with IC₅₀ values from bioassays .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yields by 15–20% .
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) or ionic liquids to stabilize transition states in sterically hindered reactions .
  • Solvent optimization : Switch from polar aprotic (DMF) to low-polarity solvents (toluene) to reduce side reactions .

Q. What strategies address low reproducibility in biological assays (e.g., VEGFR-2 inhibition)?

  • Standardized protocols : Use the SRB assay (sulforhodamine B) for cytotoxicity screening to minimize variability .
  • Positive controls : Compare with known inhibitors (e.g., sorafenib) in parallel runs.
  • Dose-response curves : Generate IC₅₀ values across ≥3 independent replicates to assess statistical significance .

Notes

  • Contradictions : reports higher yields with CBr₄ than traditional catalysts, but scalability may require solvent recovery systems.
  • Advanced Tools : COSMO solvation models (GAUSSIAN94) predict solubility and stability in biological matrices .

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